Cas no 17545-07-2 (1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione)

17545-07-2 structure
Nome del prodotto:1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione
1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- (+/-)-chryptotanshinone
- (+/-)-cryptotanshinone
- 1,6,6-trimethyl-1,2,6,7,8,9-hexahydro-phenanthro[1,2-b]furan-10,11-dione
- 1,6,6-trimethyl-1,2,6,7,8,9-hexahydro-phenanthro[1,2-b]furan-10,11-quinone
- crypotanshinone
- Cryptotanshinone
- (-)-1,2,6,7,8,9,10,11-Octahydro-1,6,6-trimethylphenanthro[1,2-b]furan-10,11-dione
- 1,2,6,7,8,9-Hexahydro-1,6,6-trimethylphenanthro[1,2-b]furan-10,11-dione
- 1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione
- InChI=1/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3
- Cryptotanshinon;Tanshinone c
- DTXSID001347166
- CS-0358058
- UPCMLD-DP042
- 6,6,14-trimethyl-12-oxatetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,7,9,11(15)-tetraene-16,17-dione
- GVKKJJOMQCNPGB-UHFFFAOYSA-
- CHEMBL1518673
- HMS3655P20
- NCGC00095755-01
- MLS006011840
- SCHEMBL4126834
- NSC686518
- FT-0603171
- NCGC00095755-03
- UPCMLD-DP042:001
- GVKKJJOMQCNPGB-UHFFFAOYSA-N
- 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
- (-)-Cryptotanshinone
- 4733-35-1
- 17545-07-2
- SMR004703500
- 1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-10,11-dione
- 1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione
- NS00011871
- 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione-, (R)-
- AKOS005612965
- Cryototanshinone
- SY068754
- EN300-18388658
- VS-02288
- Neuro_000424
- 1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g]benzofuran-10,11-dione
- BBL010026
- Cryptanshinone
- STK801405
- AN-956/21205001
- AO-088/21192003
-
- Inchi: InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3
- Chiave InChI: GVKKJJOMQCNPGB-UHFFFAOYSA-N
- Sorrisi: CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Proprietà calcolate
- Massa esatta: 296.141
- Massa monoisotopica: 296.141
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 0
- Complessità: 571
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.4Ų
- XLogP3: 3.8
1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18388658-0.05g |
1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-10,11-dione |
17545-07-2 | 0.05g |
$2755.0 | 2023-09-19 |
1,6,6-trimethyl-1H,2H,6H,7H,8H,9H,10H,11H-phenanthro1,2-bfuran-10,11-dione Letteratura correlata
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Pei Liu,Shi Xu,Min Zhang,Wen Wen Wang,Yan Fang Zhang,Kanwal Rehman,Hua Naranmandura,Zhe Chen Metallomics 2013 5 871
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Zhen-jie Liu,Zhi-long Shi,Can Tu,Hai-zhu Zhang,Dan Gao,Chun-yu Li,Qin He,Rui-sheng Li,Yu-ming Guo,Ming Niu,Cong-en Zhang,Yong-shen Ren,Han-shen Zhen,Jia-bo Wang,Xiao-he Xiao RSC Adv. 2017 7 5331
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Jiao Kong,Ya-Qiu Long RSC Med. Chem. 2022 13 246
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A. C. Baillie,R. H. Thomson J. Chem. Soc. C 1968 48
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5. Screening target components from Radix salviae miltiorrhiae using an EGFR/CMC-online-HPLC/MS methodSheng-Li Han,Tao Zhang,Jing Huang,Zhi-Gang Hu,Si-Cen Wang Anal. Methods 2012 4 1078
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